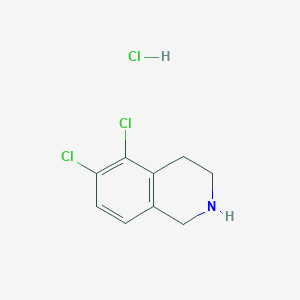

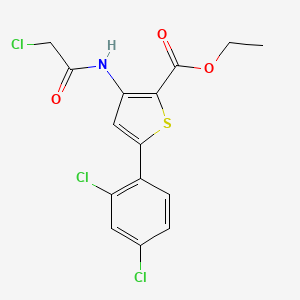

![molecular formula C12H14N2OSi B3386475 4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile CAS No. 73183-24-1](/img/structure/B3386475.png)

4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile

Vue d'ensemble

Description

“4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile” is a chemical compound with the CAS number 73183-24-1 . It has a molecular weight of 230.34 and a molecular formula of C12H14N2OSi .

Synthesis Analysis

The synthesis of this compound could involve the use of a trimethylsilyl group . Trimethylsilyl groups are functional groups in organic chemistry that consist of three methyl groups bonded to a silicon atom . They are often used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile core with a cyano group and a trimethylsilyloxy group attached to it .Chemical Reactions Analysis

The compound could potentially be involved in C-CN bond formation reactions . Nitrile or cyano compounds are an important part of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials . Aryl nitrile is an important intermediate in the preparation of numerous compounds via transformations such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions .Applications De Recherche Scientifique

Advances in C–CN Bond Formation

The cyano group, a key component of 4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile, is recognized for its versatility in transforming into various functional groups like carboxyl, carbamoyl, aminomethyl, carbonyl, and heterocycles. Benzonitriles serve as practical synthetic and natural scaffolds. This review discusses catalytic methodologies for direct cyanation reactions of C–H bonds, highlighting the use of organic, metallic, and combined cyano-group sources (Yu Ping, Q. Ding, & Yiyuan Peng, 2016).

Stereocontrolled Preparation of Spirocyclic Ethers

Research on the stereoselectivity in the intramolecular cyclization of certain tetrahydropyrans, which are structurally related to this compound, has been conducted. This study provides insights into the formation of spirocyclic centers and their potential applications in stereocontrolled organic synthesis (L. Paquette & J. Tae, 1996).

N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly

The benzonitrile unit, found in this compound, is crucial in natural products, pharmaceuticals, and agrochemicals. This study emphasizes the importance of benzonitriles and presents a novel NHC-catalyzed [4 + 2]-benzannulation protocol for assembling the benzonitrile framework, showcasing the compound's significance in organic synthesis (Q. Jia & Jian Wang, 2016).

Biotransformation of Dinitrile Compounds

The study on the biotransformation of cyanomethyl benzonitrile compounds, which include structures similar to this compound, by the soil bacterium Rhodococcus rhodochrous LL100-21, highlights the potential of microbial processes in modifying and degrading such compounds. This research opens pathways for environmental applications and bioremediation strategies (M. R. Dadd, T. Claridge, R. Walton, A. Pettman, & C. Knowles, 2001).

Palladium-Catalyzed Late-Stage Direct Arene Cyanation

This paper discusses a method for direct benzonitrile synthesis, which is crucial given the importance of benzonitriles in various industries. The study's focus on a broad substrate scope and functional-group tolerance is relevant for thedevelopment of new synthetic routes for compounds like this compound. The application of this method in pharmaceuticals and agrochemicals showcases the industrial relevance of these compounds (Da Zhao, P. Xu, & T. Ritter, 2019).

Sterically Directed Functionalization of Aromatic C-H Bonds

This research demonstrates the functionalization of benzonitriles, including structures related to this compound. It highlights the use of Ir-catalyzed borylations for selective functionalization, which is significant for the development of specialized organic compounds and potential applications in material science (G. Chotana, Michael A Rak, & Milton R. Smith, 2005).

Palladium-Catalyzed Cyanation Using Trimethylsilylcyanide

This study focuses on the cyanation of aryl bromides using trimethylsilylcyanide, a process relevant to the synthesis of this compound. The method's applicability to both activated and deactivated aryl and heteroaryl bromides underlines its versatility in organic synthesis (Mark Sundermeier, S. Mutyala, A. Zapf, A. Spannenberg, & M. Beller, 2003).

Propriétés

IUPAC Name |

4-[cyano(trimethylsilyloxy)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OSi/c1-16(2,3)15-12(9-14)11-6-4-10(8-13)5-7-11/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXHTAMAYYQTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C#N)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

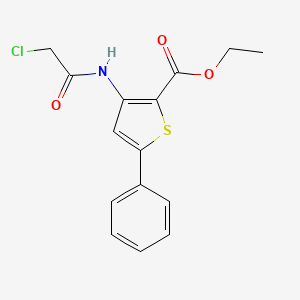

![[2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B3386393.png)

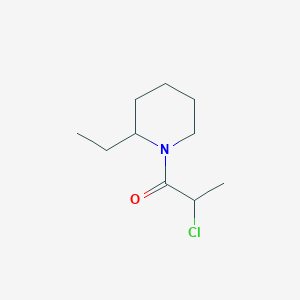

![2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3386427.png)

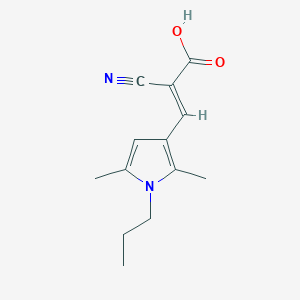

![2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile](/img/structure/B3386440.png)

![2-{[4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3386441.png)

![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B3386446.png)

![4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B3386483.png)